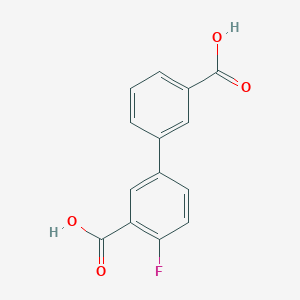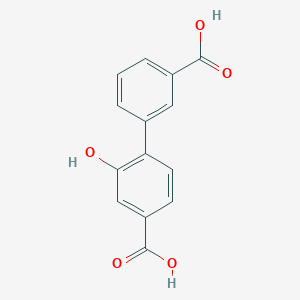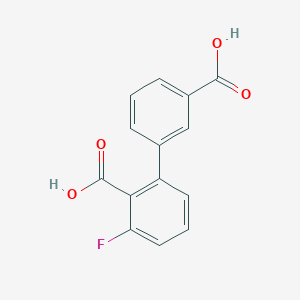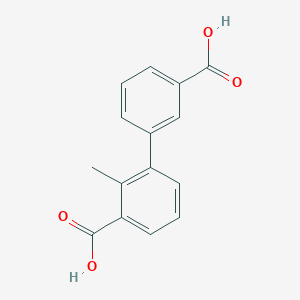
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carboxyphenyl)-2-fluorobenzoic acid (5-CPA) is a fluorinated carboxylic acid commonly used in scientific research. It has a wide range of applications in biochemistry and physiology, and is particularly useful in lab experiments due to its high solubility in water and its low toxicity.
科学研究应用
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a substrate in enzyme assays. Additionally, it can be used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used in the synthesis of polymers, in the determination of protein-ligand interactions, and in the study of enzyme kinetics.
作用机制
The mechanism of action of 5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is thought to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing its substrate from binding. It is also thought to interact with proteins and other biological molecules, influencing their conformation and activity.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes in the cytochrome P450 system, as well as enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to interact with proteins and other biological molecules, influencing their conformation and activity. In vivo studies have demonstrated that it has anti-inflammatory, anti-tumor, and anti-oxidant effects.
实验室实验的优点和局限性
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% has a number of advantages for use in lab experiments. It is highly soluble in water and has a low toxicity, making it safe to use. Additionally, it is relatively inexpensive and can be easily synthesized using the methods described above. However, it does have some limitations. It is not very stable in the presence of light or heat, and it can react with other molecules, making it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research involving 5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95%. These include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research could be done to explore its interaction with proteins and other biological molecules, as well as its potential to inhibit enzymes involved in drug metabolism. Finally, further research could be done to explore its potential as a fluorescent probe for the detection of proteins and nucleic acids.
合成方法
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a number of different methods, including the Wittig reaction, the Stille reaction, and the Sonogashira coupling. The Wittig reaction involves the reaction of a phosphonium salt with a carboxylic acid, resulting in the formation of an alkene and a carboxylic acid salt. The Stille reaction involves the reaction of an organostannane with a carboxylic acid, resulting in the formation of a vinyl stannane and a carboxylic acid salt. The Sonogashira coupling involves the reaction of an organohalide with an organometallic reagent, resulting in the formation of a carbon-carbon bond and a carboxylic acid salt. All of these methods can be used to synthesize 5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% in good yields.
属性
IUPAC Name |
5-(3-carboxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXMMGZLXSDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689896 |
Source


|
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-42-0 |
Source


|
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














